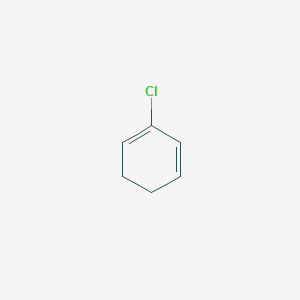

2-Chlorocyclohexa-1,3-diene

Description

Contextualization within Halogenated Cyclic Dienes

Halogenated cyclic dienes are a class of organic compounds characterized by a cyclic structure containing two double bonds and at least one halogen atom. The position and nature of the halogen substituent profoundly influence the diene's reactivity. In the case of 2-chlorocyclohexa-1,3-diene, the chlorine atom is situated at a vinylic position within the conjugated diene system. This specific arrangement imparts distinct electronic properties to the molecule.

The chlorine atom, being an electron-withdrawing group, modulates the electron density of the diene system. This electronic perturbation affects the diene's participation in various pericyclic reactions, most notably the Diels-Alder reaction. organic-chemistry.orgwikipedia.org The presence of the chlorine atom can influence the regioselectivity and stereoselectivity of these cycloadditions, making it a valuable synthon for accessing specific isomers of complex cyclic systems. acs.org

Significance in Advanced Synthetic Methodologies

The utility of this compound extends to its role as a precursor in a variety of advanced synthetic methodologies. Its reactivity allows for its transformation into a range of other functionalized cyclic compounds. For instance, it can undergo dehydrohalogenation to furnish aromatic compounds, a process that can be strategically employed in multi-step syntheses. stackexchange.com

One of the most powerful applications of this compound is in Diels-Alder reactions. wikipedia.org This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgiitk.ac.in The chlorinated diene can react with various dienophiles to construct highly functionalized and sterically complex bicyclic adducts. These adducts can then be further manipulated, with the chlorine atom serving as a handle for subsequent transformations such as cross-coupling reactions or nucleophilic substitutions.

Overview of Contemporary Research Trajectories

Current research involving this compound and related halogenated dienes is focused on several key areas. One prominent trajectory involves the development of new catalytic systems to control the stereochemical outcome of their reactions. nih.gov This includes the use of chiral Lewis acids to induce enantioselectivity in Diels-Alder reactions, leading to the synthesis of optically pure compounds.

Another area of active investigation is the exploration of novel reaction pathways for these dienes. This includes their participation in less common pericyclic reactions and their use as substrates in metal-catalyzed cross-coupling reactions to form highly substituted dienes. nih.gov Furthermore, there is ongoing interest in the application of these dienes in the total synthesis of natural products and other biologically active molecules. google.comrsc.org The ability to introduce a chlorine atom into a cyclic system with stereocontrol is particularly valuable for the synthesis of complex chlorinated natural products.

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 55949-57-0 |

| Molecular Formula | C6H7Cl |

| Molecular Weight | 114.57 g/mol |

| Canonical SMILES | C1CC=C(C=C1)Cl |

| InChIKey | VDTIPXHUQNVZKC-UHFFFAOYSA-N |

Structure

3D Structure

Properties

CAS No. |

55949-57-0 |

|---|---|

Molecular Formula |

C6H7Cl |

Molecular Weight |

114.57 g/mol |

IUPAC Name |

2-chlorocyclohexa-1,3-diene |

InChI |

InChI=1S/C6H7Cl/c7-6-4-2-1-3-5-6/h2,4-5H,1,3H2 |

InChI Key |

VDTIPXHUQNVZKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C=C1)Cl |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 2 Chlorocyclohexa 1,3 Diene

Pericyclic Reactions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. For 2-chlorocyclohexa-1,3-diene, the most prominent of these are cycloaddition reactions, particularly the Diels-Alder reaction.

Diels-Alder Reactivity Profile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. wikipedia.org The chlorine substituent on the cyclohexa-1,3-diene ring plays a crucial role in modulating its reactivity and selectivity in these transformations.

This compound can participate as the diene component in intermolecular Diels-Alder reactions with various dienophiles. The electron-withdrawing nature of the chlorine atom can influence the reaction rate and conditions required for the cycloaddition to occur. Typically, the reaction proceeds with dienophiles that are substituted with electron-withdrawing groups, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). sinica.edu.tw

The reaction of this compound with potent dienophiles like maleic anhydride (B1165640) or N-phenylmaleimide leads to the formation of bicyclic adducts. These reactions are foundational for the construction of more complex polycyclic systems. clockss.org

| Diene | Dienophile | Product | Reaction Conditions |

| This compound | Maleic Anhydride | 2-Chloro-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride | Varies (often requires thermal conditions) |

| This compound | N-Phenylmaleimide | 2-Chloro-N-phenyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboximide | Varies (often requires thermal conditions) |

| This compound | Methyl Acrylate | Methyl 2-chlorobicyclo[2.2.2]oct-5-ene-2-carboxylate | Varies (may require Lewis acid catalysis) |

The intramolecular Diels-Alder (IMDA) reaction involves a molecule containing both a diene and a dienophile moiety, which react to form a polycyclic structure. masterorganicchemistry.com When this compound is incorporated into a larger molecule with a tethered dienophile, it can undergo IMDA reactions to generate complex, fused ring systems. skidmore.edu The success of these reactions is highly dependent on the length and flexibility of the tether connecting the diene and dienophile, as it must allow the reactive components to adopt the necessary geometry for the cycloaddition to occur. masterorganicchemistry.com These reactions are powerful tools in total synthesis for creating intricate molecular architectures in a single, stereocontrolled step. skidmore.edunih.gov

In Diels-Alder reactions involving unsymmetrical dienes and dienophiles, the issue of regioselectivity arises, referring to the orientation of the reactants relative to each other. With a substituent at the 2-position of the diene, such as the chlorine atom in this compound, the reaction with an unsymmetrical dienophile can lead to the formation of "para" (1,4) or "meta" (1,3) substituted products. Generally, the "para" adduct is the major product. masterorganicchemistry.com This selectivity can be rationalized by considering the electronic effects of the substituents on both the diene and the dienophile. masterorganicchemistry.comchemistrysteps.com

Stereoselectivity in the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituents with pi-electron density prefer to be oriented towards the developing pi-system of the diene in the transition state. mst.edu This leads to the formation of the endo isomer as the major kinetic product. However, the exo isomer is often thermodynamically more stable, and under conditions of reversibility (e.g., higher temperatures), it may become the predominant product. mst.edulibretexts.org The chlorine atom in this compound can exert steric and electronic influences on the transition state, potentially affecting the endo/exo selectivity.

Frontier Molecular Orbital (FMO) theory provides a powerful framework for understanding the reactivity and selectivity in Diels-Alder reactions. researchgate.net The reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. ubc.ca For a reaction to proceed efficiently, the energy gap between these two orbitals must be small. libretexts.org

The chlorine atom on the this compound, being electron-withdrawing, lowers the energy of the diene's HOMO. This can affect the reaction rate, often requiring more reactive dienophiles with low-lying LUMOs (i.e., those with electron-withdrawing groups) to achieve a favorable HOMO-LUMO gap. kpfu.ru FMO theory also explains the observed regioselectivity. The orbital coefficients on the terminal carbons of the diene and dienophile determine the preferred orientation of cycloaddition. The interaction is strongest between the atoms with the largest orbital coefficients, leading to the formation of the major regioisomer. youtube.com

Other Cycloaddition Pathways (e.g., [2+2] Cycloadditions)

While the [4+2] Diels-Alder reaction is the most common pericyclic pathway for 1,3-dienes, other cycloaddition reactions are possible under different conditions. For instance, [2+2] cycloadditions typically occur under photochemical conditions. nih.govmdpi.com The direct photoexcitation of a 1,3-diene like this compound would require high-energy UV light. nih.gov These reactions can lead to the formation of vinylcyclobutane derivatives. The regioselectivity and stereoselectivity of such photochemical cycloadditions are often different from their thermal [4+2] counterparts and can be influenced by the nature of the excited state and the specific reaction conditions employed. nih.gov

Elimination and Aromatization Reactions

Elimination reactions are a prominent feature of the chemistry of this compound, as they offer a direct route to the thermodynamically favorable benzene (B151609) ring. These transformations involve the removal of a hydrogen atom and the chlorine atom, leading to aromatization.

While not extensively documented specifically for this compound, an alpha-elimination mechanism is a plausible, albeit likely minor, pathway under certain conditions. This mechanism would involve the removal of the proton and the chlorine atom from the same carbon atom (C2). Such a process would transiently generate a carbene intermediate. Subsequent rearrangement of this highly reactive intermediate would be required to yield the aromatic product, benzene. This pathway is generally less common for vinylic halides compared to dehydrohalogenation.

The most probable pathway for the aromatization of this compound is through dehydrohalogenation, a type of β-elimination reaction. In this process, a base abstracts a proton from a carbon atom adjacent to the one bearing the chlorine atom. The subsequent electronic rearrangement leads to the formation of a new double bond and the expulsion of the chloride ion, resulting in the formation of benzene.

The dehydrohalogenation of chlorocyclohexadienes to form benzene is a well-established reaction. stackexchange.com The reaction typically proceeds via an E2 mechanism, particularly with a strong base. The rate of this reaction is influenced by the stability of the transition state. For isomeric chlorocyclohexadienes, the ease of dehydrohalogenation can be influenced by the stability of the intermediate carbanion formed upon proton abstraction. stackexchange.com In the case of this compound, abstraction of a proton from C1 or C3 would lead to a conjugated carbanion, which is a relatively stable intermediate, facilitating the elimination of the chloride ion and subsequent aromatization.

| Pathway | Proton Abstraction Site | Intermediate | Product | Notes |

|---|---|---|---|---|

| E2-like | C1 or C3 | Conjugated carbanion-like transition state | Benzene | Favored by strong bases. |

For an E2 mechanism, where the C-H bond is broken concurrently with the C-Cl bond, replacing the abstracted proton with deuterium (B1214612) would lead to a significant decrease in the reaction rate (a normal KIE, kH/kD > 1). libretexts.org The magnitude of this effect can provide insights into the symmetry of the transition state. Conversely, the absence of a significant KIE would suggest a mechanism where C-H bond cleavage is not rate-limiting, such as an E1cB mechanism with a rapidly formed, stable carbanion.

| Mechanism | Rate-Determining Step | Expected kH/kD | Interpretation |

|---|---|---|---|

| E2 | Concerted C-H and C-Cl bond cleavage | > 1 (Normal KIE) | Indicates C-H bond breaking in the transition state. libretexts.org |

| E1cB (slow proton abstraction) | Proton abstraction | > 1 (Normal KIE) | Indicates C-H bond breaking is rate-limiting. |

| E1cB (fast proton abstraction) | Chloride departure from carbanion | ≈ 1 (No significant KIE) | Indicates C-H bond is broken before the rate-determining step. |

As mentioned in section 3.2.1, an alpha-elimination pathway would involve a carbene intermediate. While carbene addition reactions to cyclohexadiene systems have been studied, their role as intermediates in the aromatization of this compound is not well-established. rsc.org The formation of a carbene from a vinylic halide like this compound would likely require very strong bases or organometallic reagents. If formed, this highly unstable intermediate would need to undergo a complex rearrangement, such as a C-H insertion, to ultimately form benzene. This pathway is generally considered less favorable than the direct dehydrohalogenation route.

Nucleophilic Substitution Reactions

Nucleophilic substitution at a vinylic carbon, such as C2 in this compound, is generally difficult. This is due to the increased s-character of the C-Cl bond and potential steric hindrance from the ring. However, under certain conditions, nucleophilic vinylic substitution can occur. The primary mechanisms are addition-elimination and elimination-addition.

Given the conjugated system, an addition-elimination mechanism is more plausible. In this pathway, a nucleophile would attack the double bond at C1 or C3, leading to a resonance-stabilized carbanion. Subsequent elimination of the chloride ion would result in the substituted product. Studies on related substituted cyclohexadiene systems have shown that nucleophilic substitution is possible. rsc.org

Rearrangement Pathways

The scientific literature reviewed does not provide specific information on rearrangement pathways for this compound. In principle, under thermal or acidic conditions, rearrangements of the double bonds to form the more stable 1-chlorocyclohexa-1,3-diene or other isomers could be envisioned. However, the strong driving force towards aromatization via elimination of HCl likely dominates the reactivity, making rearrangements a minor or unobserved pathway. Studies on related systems, such as the rearrangement of alkylallenes to 1,3-dienes, highlight the diversity of rearrangement reactions possible for unsaturated systems, though these are not directly applicable to this compound. mdpi.com

Interactions with Transition Metal Complexes

The presence of a chlorine atom at the 2-position of the cyclohexa-1,3-diene ring introduces electronic and steric effects that influence its coordination to transition metals and the reactivity of the resulting complexes. The electron-withdrawing nature of the chlorine atom can affect the electron density of the diene system, thereby influencing the strength of the metal-ligand bond and the susceptibility of the complex to nucleophilic or electrophilic attack.

The formation of (diene)metal tricarbonyl complexes, particularly with iron, is a well-established reaction for cyclic dienes. uwindsor.ca Tricarbonyl(η⁴-cyclohexa-1,3-diene)iron(0) is typically synthesized by the reaction of cyclohexa-1,3-diene with iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉). uwindsor.cawikipedia.org It is anticipated that this compound would react in a similar manner to yield tricarbonyl(η⁴-2-chlorocyclohexa-1,3-diene)iron(0).

The reaction likely proceeds through the displacement of two carbonyl ligands from the iron center by the diene. The chlorine substituent is expected to influence the reaction rate and the stability of the resulting complex. The electron-withdrawing effect of the chlorine atom may slightly decrease the electron-donating ability of the diene, potentially leading to a weaker metal-diene bond compared to the unsubstituted analogue.

A key reaction of these tricarbonyl(diene)iron complexes is hydride abstraction to form a cationic cyclohexadienyliron complex. uwindsor.ca In the case of tricarbonyl(η⁴-2-chlorocyclohexa-1,3-diene)iron(0), treatment with a strong hydride abstracting agent like triphenylmethyl tetrafluoroborate (B81430) (Ph₃CBF₄) would be expected to generate the tricarbonyl(η⁵-2-chlorocyclohexadienyl)iron(I) cation. The presence of the chloro group is likely to influence the regioselectivity of hydride abstraction and the subsequent reactivity of the resulting cation.

| Reactant | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Fe(CO)₅ or Fe₂(CO)₉ | Tricarbonyl(η⁴-2-chlorocyclohexa-1,3-diene)iron(0) | Complexation |

| Tricarbonyl(η⁴-2-chlorocyclohexa-1,3-diene)iron(0) | Ph₃CBF₄ | Tricarbonyl(η⁵-2-chlorocyclohexadienyl)iron(I) tetrafluoroborate | Hydride Abstraction |

The (diene)metal tricarbonyl complexes can undergo ligand exchange reactions where one or more carbonyl ligands are replaced by other ligands, such as phosphines. This substitution can modify the electronic and steric properties of the metal center, thereby influencing the reactivity of the complex. The presence of the chloro substituent on the diene ligand could electronically influence the rate and equilibrium of such ligand exchange processes.

Transition metal complexes of this compound can also be expected to participate in various catalytic transformations. While specific examples involving this particular substrate are not extensively documented, analogies can be drawn from related systems. For instance, palladium-catalyzed reactions of cyclohexadienes are known to be powerful methods for the formation of new carbon-carbon and carbon-heteroatom bonds. dicp.ac.cn

A plausible catalytic cycle could involve the oxidative addition of a C-X bond (where X is a halide or triflate) to a low-valent palladium species, followed by insertion of the this compound and subsequent reductive elimination to form a functionalized product. The chloro substituent on the diene could play a significant role in directing the regioselectivity of these transformations.

Rhodium complexes are also known to interact with cyclohexadienes. For example, rhodium(I) complexes of cyclohexa-1,3-diene have been shown to undergo electrophilic substitution reactions. rsc.org Similar reactivity could be anticipated for the corresponding 2-chloro derivative, potentially leading to further functionalization of the diene ring.

| Catalyst Type | Reaction Type | Potential Application |

|---|---|---|

| Palladium-based | Cross-coupling, Carboamination | Synthesis of functionalized cyclohexene (B86901) derivatives. dicp.ac.cn |

| Rhodium-based | Electrophilic substitution, Hydrofunctionalization | Functionalization of the diene ring. rsc.org |

Computational and Theoretical Investigations on 2 Chlorocyclohexa 1,3 Diene

Electronic Structure and Bonding Analysis

The electronic structure of 2-chlorocyclohexa-1,3-diene is primarily defined by its conjugated π-system, which is perturbed by the presence of the chlorine atom. Computational methods are essential for a detailed understanding of this system.

The π electrons in the conjugated diene are not localized between specific carbon atoms but are delocalized over the four-carbon framework. scribd.com This delocalization leads to increased stability compared to non-conjugated dienes, a phenomenon evidenced by lower heats of hydrogenation for conjugated systems. In this compound, the four p-orbitals of the sp²-hybridized carbon atoms combine to form four π molecular orbitals (MOs): two bonding (ψ₁ and ψ₂) and two antibonding (ψ₃* and ψ₄*). scribd.com The four π electrons of the diene occupy the two bonding MOs, leading to a stable electronic configuration. scribd.com

The chlorine atom at the C2 position influences the electronic structure through two primary effects:

Inductive Effect: Chlorine is more electronegative than carbon, leading to a withdrawal of electron density from the carbon skeleton through the σ-bond framework.

Resonance Effect: The lone pairs on the chlorine atom can be delocalized into the π-system, donating electron density.

| Property | Description | Computational Method |

| Molecular Orbitals | The four π molecular orbitals (ψ₁, ψ₂, ψ₃, ψ₄) describe the delocalized electron system. The HOMO (ψ₂) and LUMO (ψ₃*) are key to predicting reactivity. | DFT, Ab initio methods |

| Electron Density | The distribution of electrons in the molecule, influenced by the electronegativity and resonance effects of the chlorine atom. | DFT, AIM Theory |

| Natural Bond Orbitals | Provides a detailed picture of bonding, lone pairs, and delocalization by analyzing the electron density in terms of localized orbitals. | NBO Analysis (within DFT) |

Elucidation of Reaction Pathway Energetics and Transition State Characterization

Computational chemistry provides powerful tools to map the potential energy surface for reactions involving this compound. This allows for the determination of reaction mechanisms, activation energies, and the structures of transient species like transition states. A key reaction for conjugated dienes is the Diels-Alder cycloaddition.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to model these reaction pathways. For a given reaction, such as the dimerization of a cyclohexadiene derivative or its reaction with a dienophile, the process involves:

Locating Stationary Points: The geometries of reactants, products, and any intermediates are optimized to find their lowest energy structures.

Identifying Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Computational algorithms are used to locate these TS structures.

Calculating Activation Energies: The activation energy (ΔE‡) is the energy difference between the transition state and the reactants. This value is crucial for predicting the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC path is calculated to confirm that the located transition state correctly connects the reactants and products.

For example, studies on the dimerization of 1,3-cyclohexadiene (B119728) have revealed competitive concerted and stepwise reaction pathways, with activation enthalpies calculated using methods like B3LYP and CBS-QB3. Similar methodologies can be applied to this compound to understand how the chloro substituent affects the energetics of cycloaddition reactions, potentially favoring or disfavoring certain pathways compared to the unsubstituted parent molecule.

| Feature | Description |

| Potential Energy Surface | A multidimensional surface that describes the energy of a molecule as a function of its geometry. |

| Transition State (TS) | The highest energy point along the lowest energy path from reactants to products. Characterized by one imaginary vibrational frequency. |

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a reaction to occur (E_TS - E_reactants). |

| Reaction Enthalpy (ΔH_rxn) | The overall energy change of the reaction (E_products - E_reactants). |

Theoretical Predictions of Regio- and Stereoselectivity

When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, multiple regioisomeric products can be formed. Similarly, the spatial orientation of the reactants can lead to different stereoisomers (e.g., endo and exo products). Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the major product in such reactions, particularly in Diels-Alder cycloadditions.

FMO theory posits that the dominant interaction governing the reaction is between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. In a normal-electron-demand Diels-Alder reaction, this involves the HOMO of the diene and the LUMO of the dienophile.

Regioselectivity: The regioselectivity is predicted by matching the orbital lobes of the HOMO and LUMO that have the largest coefficients. The reaction is favored when the atoms with the largest orbital coefficients on the diene and dienophile align to form the new sigma bonds. The chlorine atom in this compound will alter the coefficients of the p-orbitals contributing to the diene's HOMO. Specifically, its electron-donating resonance effect would be expected to increase the magnitude of the orbital coefficient at C4, while its inductive effect would modify the coefficients at C1 and C2. DFT calculations are required to precisely determine these coefficients and thus predict the preferred "ortho," "meta," or "para" regioisomer.

Stereoselectivity: The preference for the endo product in many Diels-Alder reactions is explained by secondary orbital interactions. This is a favorable interaction in the transition state between the p-orbitals of the substituent on the dienophile and the p-orbitals at the C2 and C3 positions of the diene. This stabilizing interaction is present in the endo transition state but not in the exo transition state. Computational modeling of both transition states allows for the calculation of their relative energies, providing a quantitative prediction of the endo/exo product ratio.

| Selectivity | Controlling Factor | Theoretical Basis |

| Regio- | The orientation of the diene and dienophile leading to specific constitutional isomers (e.g., 1,2- vs 1,4-adducts). | Determined by the alignment of the largest atomic orbital coefficients in the HOMO of the diene and the LUMO of the dienophile. |

| Stereo- | The 3D arrangement of atoms in the product, typically referring to the endo or exo approach of the dienophile relative to the diene. | The endo product is often favored due to stabilizing secondary orbital interactions in the transition state, which lower its activation energy. |

Conformational Analysis and Stability Profiling

The six-membered ring of this compound is not planar. It can adopt several non-planar conformations, such as a twisted-boat or sofa conformation. Conformational analysis aims to identify the most stable conformer(s) and to determine the energy barriers for interconversion between them.

Computational methods are ideally suited for this task. The process typically involves:

Potential Energy Scan: The potential energy of the molecule is calculated as a function of one or more dihedral angles to map out the conformational landscape.

Geometry Optimization: All potential minima (stable conformers) and saddle points (transition states for conformational change) identified in the scan are then fully optimized.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of each stationary point (a minimum has all real frequencies, while a transition state has one imaginary frequency) and to obtain thermodynamic data like Gibbs free energy.

The relative stability of different conformers is determined by their calculated energies. For substituted cyclohexadienes, steric and electronic factors dictate the preferred conformation. In this compound, the chlorine atom is relatively small, but its interaction with adjacent hydrogen atoms and its influence on the ring's pucker would be key factors determining the lowest energy structure.

Application of Quantum Chemical Methodologies (e.g., DFT, FMO Theory)

The theoretical investigation of this compound relies on a suite of computational tools that provide both quantitative data and qualitative understanding.

Density Functional Theory (DFT): This is the workhorse of modern computational chemistry for medium-sized organic molecules. DFT methods, such as B3LYP or MPWB1K, coupled with appropriate basis sets (e.g., 6-311G(d,p)), provide a good balance of accuracy and computational cost for calculating a wide range of properties.

Applications: Geometry optimization of ground states, transition states, and intermediates; calculation of reaction energies and activation barriers; prediction of vibrational frequencies, IR spectra, and thermodynamic properties; and determination of electronic properties like charge distribution and dipole moment.

Frontier Molecular Orbital (FMO) Theory: While less quantitative than full DFT calculations, FMO theory provides a simple yet powerful conceptual framework for understanding chemical reactivity.

Applications: Predicting the regioselectivity and stereoselectivity of pericyclic reactions like the Diels-Alder reaction by analyzing the symmetry and coefficients of the HOMO and LUMO. It helps rationalize why certain reaction pathways are favored over others based on orbital interactions.

Other Advanced Methods: For higher accuracy, especially in calculating reaction barriers, more sophisticated methods can be used.

Complete Basis Set (CBS) methods: Such as CBS-QB3, are composite methods that extrapolate to the complete basis set limit to provide highly accurate energies.

Coupled Cluster (CC) and Møller-Plesset (MP) perturbation theory: These are high-level ab initio methods (e.g., MP2, CCSD(T)) that can provide benchmark-quality results, though at a higher computational cost.

Multi-reference methods (CASSCF, CASPT2): These are necessary for studying photochemical reactions or systems with significant diradical character, such as the photoinduced ring-opening of 1,3-cyclohexadiene.

Together, these computational methodologies provide a comprehensive toolkit for elucidating the structure, stability, and reactivity of this compound from first principles.

Spectroscopic Characterization Techniques for 2 Chlorocyclohexa 1,3 Diene and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of 2-chlorocyclohexa-1,3-diene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, chemists can map out the connectivity and spatial relationships of atoms within the molecule.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The expected signals are influenced by the electronegativity of the chlorine atom and the anisotropic effects of the double bonds.

The protons in the molecule can be categorized as vinylic (attached to the C=C double bonds), allylic (adjacent to the double bonds), and homoallylic.

Vinylic Protons (H1, H3, H4): These protons are expected to resonate in the downfield region, typically between δ 5.5 and 6.5 ppm, due to being attached to sp²-hybridized carbons. The proton on C1 (adjacent to the chlorine) would likely be the most downfield of this group.

Allylic Protons (H5): The two protons on C5 are allylic and are expected to appear further upfield, generally in the δ 2.0-2.5 ppm range.

Homoallylic Protons (H6): The protons on C6 are even further from the π-system and would be the most shielded, resonating at the highest field.

The splitting patterns (multiplicity) of these signals, governed by spin-spin coupling, would reveal the number of adjacent protons, allowing for the confirmation of the connectivity. For instance, the H3 signal would be coupled to both H4 and the H5 protons, likely resulting in a complex multiplet.

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H1 | ~6.0 - 6.4 | Multiplet | Vinylic proton, deshielded by adjacent chlorine. |

| H3 | ~5.8 - 6.2 | Multiplet | Vinylic proton. |

| H4 | ~5.6 - 6.0 | Multiplet | Vinylic proton. |

| H5 (x2) | ~2.2 - 2.6 | Multiplet | Allylic protons. |

| H6 (x2) | ~2.0 - 2.4 | Multiplet | Homoallylic protons. |

A proton-decoupled ¹³C NMR spectrum of this compound would show six distinct signals, corresponding to the six unique carbon atoms in the molecule. The chemical shifts provide direct information about the electronic environment of each carbon.

sp² Carbons (C1, C2, C3, C4): These carbons, involved in the double bonds, resonate in the downfield region of the spectrum (typically δ 100-150 ppm). The carbon atom bonded to the chlorine (C2) is expected to be significantly deshielded and appear at the lower end of this range.

sp³ Carbons (C5, C6): The two saturated carbons would be found in the upfield region of the spectrum, generally between δ 20-40 ppm.

| Carbon Position | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| C1 | ~125 - 135 | sp² hybridized (vinylic). |

| C2 | ~130 - 140 | sp² hybridized, bonded to chlorine (deshielded). |

| C3 | ~120 - 130 | sp² hybridized (vinylic). |

| C4 | ~120 - 130 | sp² hybridized (vinylic). |

| C5 | ~20 - 30 | sp³ hybridized (allylic). |

| C6 | ~20 - 30 | sp³ hybridized (homoallylic). |

For unambiguous assignment of all proton and carbon signals, especially in complex derivatives, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing ³J (three-bond) H-H correlations and confirming the proton connectivity throughout the ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached, definitively linking the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying quaternary carbons (like C2) and for piecing together the entire carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method reveals spatial proximities between protons. It can be used to confirm stereochemical details and the conformation of the cyclohexadiene ring.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would display several characteristic absorption bands.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Notes |

|---|---|---|

| C-H stretch (sp²) | 3000 - 3100 | Stretching of C-H bonds on the double bonds. |

| C-H stretch (sp³) | 2850 - 3000 | Stretching of C-H bonds on the saturated carbons (C5, C6). |

| C=C stretch | 1600 - 1680 | Stretching of the carbon-carbon double bonds of the diene. |

| C-Cl stretch | 600 - 800 | Stretching of the carbon-chlorine bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion and various fragment ions are detected.

For this compound (C₆H₇Cl), the mass spectrum would exhibit a distinctive molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion would appear as two peaks:

M⁺ peak: at a mass-to-charge ratio (m/z) of 114 (for C₆H₇³⁵Cl).

[M+2]⁺ peak: at m/z 116 (for C₆H₇³⁷Cl).

The relative intensity of these peaks would be approximately 3:1, which is a characteristic signature for a compound containing one chlorine atom. Common fragmentation pathways would likely include the loss of a chlorine atom (M⁺ - Cl) to give a fragment at m/z 79, or the loss of HCl (M⁺ - HCl) to yield a fragment at m/z 78, corresponding to a benzene (B151609) cation radical.

| m/z | Ion | Notes |

|---|---|---|

| 114/116 | [C₆H₇Cl]⁺ | Molecular ion peak (M⁺), showing a ~3:1 isotopic pattern. |

| 79 | [C₆H₇]⁺ | Fragment from the loss of a chlorine radical. |

| 78 | [C₆H₆]⁺ | Fragment from the loss of HCl. |

X-ray Diffraction Studies of Crystalline Derivatives

While this compound is a liquid at room temperature, its crystalline derivatives can be analyzed using single-crystal X-ray diffraction. This technique provides the most definitive structural information, yielding precise three-dimensional coordinates of every atom in the crystal lattice.

X-ray diffraction studies would allow for the unequivocal determination of:

Bond lengths and angles: Confirming the sp² and sp³ hybridization and any distortions induced by the chloro substituent.

Conformation: Revealing the exact puckering or planarity of the cyclohexadiene ring in the solid state.

Stereochemistry: Unambiguously assigning the relative and absolute stereochemistry in chiral derivatives.

Such studies are invaluable for validating structures proposed by other spectroscopic methods and for understanding the detailed geometric parameters of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for characterizing conjugated systems, such as the one present in this compound and its derivatives. The absorption of UV or visible light by these molecules corresponds to the excitation of π electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and the presence of various substituents on the diene system.

For conjugated dienes, the Woodward-Fieser rules provide an empirical method for predicting the λmax. These rules start with a base value for the parent diene chromophore and add increments for substituents. Cyclohexa-1,3-diene is classified as a homoannular diene since the two double bonds are contained within the same ring.

The parent cyclohexa-1,3-diene has an observed λmax of approximately 259 nm. docbrown.info The introduction of a chlorine atom at the 2-position, as in this compound, is expected to cause a bathochromic shift (a shift to a longer wavelength) in the λmax. According to the Woodward-Fieser rules, a chlorine substituent on a diene ring contributes an increment of +5 nm to the base value. wikipedia.orgamrita.edu

Therefore, the predicted λmax for this compound can be calculated as follows:

Base value for a homoannular diene: 253 nm wikipedia.orgamrita.edu

Increment for a chlorine substituent: +5 nm wikipedia.orgamrita.edu

Predicted λmax : 258 nm

This prediction is in close agreement with the observed value for the parent diene, suggesting that the chloro substituent has a modest effect on the electronic transitions of the cyclohexa-1,3-diene chromophore.

The effect of other substituents on the UV-Vis absorption of the cyclohexa-1,3-diene system can also be predicted using the Woodward-Fieser rules. For instance, an alkyl substituent or a ring residue attached to the diene system would also contribute an increment of +5 nm. wikipedia.orgamrita.edu If a double bond were present that extended the conjugation, a larger increment of +30 nm would be added. wikipedia.orgamrita.edu

The following interactive data table summarizes the base values and increments used in the Woodward-Fieser rules for predicting the λmax of substituted cyclohexa-1,3-dienes.

| Feature | Wavelength Increment (nm) |

| Base value for homoannular diene | 253 |

| Double bond extending conjugation | +30 |

| Alkyl substituent or ring residue | +5 |

| Exocyclic double bond | +5 |

| Chlorine substituent | +5 |

| Bromine substituent | +5 |

| Ether group | +6 |

| Thioether group | +30 |

| Secondary amine group | +60 |

Synthetic Applications and Utility in Complex Molecule Synthesis

Role as Building Blocks in Natural Product Total Synthesis

Cyclic dienes are fundamental components in the construction of complex molecular architectures found in natural products. Their ability to participate in stereocontrolled cycloaddition reactions makes them invaluable for the assembly of polycyclic and heterocyclic systems.

Strategic Application in Polycyclic and Heterocyclic Framework Construction

The diene functionality in 2-chlorocyclohexa-1,3-diene is primed for participation in [4+2] cycloaddition reactions, also known as Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The chlorine substituent can modulate the electronic properties of the diene system, potentially influencing the regioselectivity and stereoselectivity of the cycloaddition. The resulting cycloadducts, containing a chlorinated bicyclic framework, could serve as versatile intermediates for the synthesis of complex polycyclic natural products. Subsequent transformations of the chlorine atom and the double bond within the adduct would allow for the introduction of further complexity.

Precursors to Substituted Aromatic and Benzenoid Derivatives

Substituted cyclohexadienes can serve as precursors to aromatic compounds through dehydrogenation or elimination reactions. In the case of this compound, elimination of hydrogen chloride (HCl) would lead to the formation of benzene (B151609). More significantly, if the diene undergoes reactions that maintain the six-membered ring, subsequent aromatization of the substituted ring can provide a route to polysubstituted benzenoid derivatives. For instance, a Diels-Alder reaction followed by a retro-Diels-Alder or an elimination sequence could yield a functionalized aromatic ring that would be challenging to synthesize through direct aromatic substitution. However, specific documented examples of this compound being used as a precursor to substituted aromatic and benzenoid derivatives are scarce in the available literature.

Case Studies in Specific Total Syntheses (e.g., Beraprost)

Beraprost is a synthetic analogue of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. Its complex tricyclic structure presents a significant synthetic challenge. While the synthesis of related complex molecules sometimes involves the formation of halogenated intermediates, a direct and explicit role for this compound in the total synthesis of Beraprost is not detailed in prominent synthetic routes described in the scientific literature. The construction of the core of such molecules often relies on other strategic bond formations.

Intermediates for Pharmaceutical and Agrochemical Analogues

The introduction of chlorine atoms into organic molecules can significantly impact their biological activity, often enhancing their efficacy or modifying their metabolic stability. Therefore, this compound represents a potential starting material for the synthesis of novel pharmaceutical and agrochemical analogues. The diene functionality allows for a variety of chemical transformations to build molecular complexity, while the chlorine atom can be retained in the final product or used as a reactive site for further modification. Despite this potential, specific instances of this compound being utilized as a key intermediate in the development of new pharmaceuticals or agrochemicals are not widely reported.

Development and Refinement of Novel Organic Reaction Methodologies

Substituted dienes are often employed as substrates in the development of new synthetic methods. The unique electronic and steric properties of this compound could make it an interesting candidate for exploring novel cycloaddition, cross-coupling, or other transition-metal-catalyzed reactions. The influence of the chloro substituent on reaction outcomes could provide valuable insights into reaction mechanisms and expand the scope of existing methodologies. Nevertheless, a survey of the scientific literature does not reveal significant reports where this compound has played a central role in the development and refinement of novel organic reaction methodologies.

Enzymatic and Biocatalytic Transformations of Halocyclohexadienes Broader Context

Microbial Degradation Pathways Involving Halogenated Cyclohexadiene Intermediates

Microbial degradation of halogenated aromatic compounds is a systematic, multi-step process. nih.gov These catabolic pathways are generally categorized into three stages: upper, middle, and lower pathways, which work in concert to convert toxic xenobiotics into central metabolites. researchgate.netresearchgate.net

The initial step in the aerobic degradation of many halogenated aromatics involves the conversion of the stable aromatic ring into a more reactive, non-aromatic intermediate. This is typically accomplished by dioxygenase enzymes, which catalyze the cis-dihydroxylation of the aromatic ring to form a cis-dihydrodiol. nih.gov This product, a substituted cyclohexadiene, is a key intermediate that can be channeled into further degradation steps.

The general strategy for the aerobic degradation of these compounds can be summarized as follows:

Upper Pathway : Initial attack on the aromatic ring, often by a dioxygenase, to form a dihydroxylated cyclohexadiene derivative. nih.govresearchgate.net

Middle Pathway : Dehydrogenation and, crucially, dehalogenation steps to yield a catecholic compound. researchgate.net

Lower Pathway : Aromatic ring cleavage of the catechol intermediate and subsequent metabolism into central cellular pathways. nih.govresearchgate.net

| Pathway Stage | Key Transformation | Typical Enzymes Involved | Example Intermediate |

|---|---|---|---|

| Upper Pathway | Aromatic ring dihydroxylation | Dioxygenases | Halogenated cis-dihydrodiol |

| Middle Pathway | Dehydrogenation and Dehalogenation | Dehydrogenases, Dehalogenases | Halogenated Catechol |

| Lower Pathway | Aromatic ring cleavage | Dioxygenases (for ring cleavage) | Metabolites of the TCA cycle |

Enzymatic Biotransformations (e.g., Chlorobenzene (B131634) Dihydrodiol Dehydrogenase Activity)

A pivotal enzyme in the degradation of chlorinated aromatic compounds is chlorobenzene dihydrodiol dehydrogenase. This bacterial enzyme plays a crucial role in the "middle pathway" by catalyzing the rearomatization of the dihydroxylated cyclohexadiene intermediate. expasy.org

Specifically, chlorobenzene dihydrodiol dehydrogenase facilitates the NAD⁺-dependent oxidation of a (1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol to 3-chlorocatechol (B1204754). expasy.org This reaction is essential as it converts the unstable cyclohexadiene intermediate into a more stable catecholic compound, which is the substrate for subsequent ring-cleavage enzymes in the lower degradation pathway. nih.govexpasy.org The enzyme exhibits a broad substrate specificity, enabling it to transform the dihydrodiols of various mono-, di-, tri-, and even tetra-chlorinated benzenes and toluenes into their corresponding catechols. expasy.org

The activity of this dehydrogenase is a critical link between the initial oxygenase attack on the aromatic ring and the final fragmentation of the carbon skeleton. The evolutionary linkage of enzymes like the broad-substrate chlorobenzene dioxygenase and cis-chlorobenzene dihydrodiol dehydrogenase from Pseudomonas sp. strain P51 highlights a coordinated system for the degradation of compounds like chlorobenzene. nih.gov

| Parameter | Description |

|---|---|

| Enzyme Name | Chlorobenzene dihydrodiol dehydrogenase |

| EC Number | 1.3.1.119 expasy.org |

| Reaction Catalyzed | (1R,2R)-3-chlorocyclohexa-3,5-diene-1,2-diol + NAD⁺ → 3-chlorocatechol + NADH + H⁺ expasy.org |

| Metabolic Role | Connects the upper and lower degradation pathways by converting a chlorinated cyclohexadiene diol to a chlorocatechol. expasy.org |

| Substrate Scope | Acts on dihydrodiols of various chlorobenzenes and chlorotoluenes. expasy.org |

Stereoselective Biocatalytic Approaches in Halocyclohexadiene Chemistry

The enzymes involved in microbial degradation pathways, particularly dioxygenases, often exhibit high levels of stereoselectivity. This property is harnessed in biocatalysis to produce enantiomerically pure compounds that are valuable starting materials (synthons) for the synthesis of complex molecules. nih.gov

For instance, the chlorobenzene dioxygenase (CDO) from Pseudomonas sp. strain P51 can oxidize various substituted aromatic compounds to their corresponding cis-dihydrodiols with high enantiomeric excess. nih.govresearchgate.net These chiral halogenated cyclohexadiene derivatives are versatile synthons in organic chemistry. nih.gov

The biocatalytically produced cis-dihydrodiols can be further transformed using chemoenzymatic strategies. For example, enantiopure trans-dihydrodiols can be synthesized from the corresponding microbially-produced cis-dihydrodiol metabolites through a multi-step process that may involve chemical steps like regioselective hydrogenation and a Mitsunobu inversion. rsc.orgresearchgate.net This combination of biological and chemical methods expands the range of accessible chiral building blocks.

More advanced strategies involve the development of multi-enzyme biocatalytic cascades. These systems can perform several sequential, stereoselective transformations in a single reaction vessel, offering an efficient and environmentally friendly route to complex molecules. nih.gov By combining the stereoselective power of enzymes like dioxygenases and dehydrogenases with other biocatalysts, it is possible to construct novel synthetic pathways for high-value chemicals starting from simple halogenated aromatics.

| Biocatalytic Approach | Enzyme/System | Substrate | Product | Significance |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | Chlorobenzene Dioxygenase (CDO) nih.govresearchgate.net | Chlorinated benzenes | Enantiopure cis-chlorobenzene dihydrodiols | Production of chiral synthons for organic synthesis. nih.gov |

| Chemoenzymatic Synthesis | Dioxygenase followed by chemical steps | Monosubstituted benzenes | Enantiopure trans-dihydrodiols rsc.orgresearchgate.net | Expands the molecular diversity of available chiral building blocks. |

| Dual-Enzyme Cascade | Combination of enzymes (e.g., monooxygenase and dehalogenase) nih.gov | Alkenes | Enantiopure 1,2-azidoalcohols | Demonstrates the potential for one-pot, multi-step stereoselective synthesis. nih.gov |

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-chlorocyclohexa-1,3-diene in laboratory environments?

- Methodological Answer :

- Ventilation : Use BS-approved fume hoods or well-ventilated areas to mitigate vapor exposure. General dilution/exhaust ventilation is mandatory .

- Personal Protective Equipment (PPE) :

- Respiratory Protection : For low exposure, use NIOSH P95 (US) or EN 143 P1 (EU) respirators. For higher exposure, employ OV/AG/P99 (US) or ABE1P3D (EU) respirators .

- Gloves : Use EN374-certified gloves resistant to halogenated hydrocarbons.

- Eye/Face Protection : Safety glasses (NIOSH/EN 166) or full-face visors for bulk handling .

- Flammability : Flash point = 18.9°C; avoid heat, sparks, and open flames. Store away from oxidizing agents and strong acids .

Q. How can researchers synthesize this compound, and what factors optimize yield?

- Methodological Answer :

- Chlorination Pathways : Chlorinate cyclohexa-1,3-diene using electrophilic chlorinating agents (e.g., Cl₂, SO₂Cl₂) under controlled conditions. Monitor regioselectivity to favor the 2-position via steric/electronic directing groups .

- Reaction Optimization :

- Temperature : Maintain 0–25°C to minimize side reactions (e.g., diene polymerization).

- Catalysts : Use Lewis acids (e.g., FeCl₃) to enhance chlorination efficiency .

- Purification : Distill at 80°C (lit. boiling point) under inert atmosphere to isolate the product .

Advanced Research Questions

Q. How does the chloro substituent in this compound influence its Diels-Alder reactivity compared to unsubstituted analogs?

- Methodological Answer :

- Electron-Withdrawing Effect : The chloro group reduces electron density in the diene, slowing reaction rates with electron-deficient dienophiles but enhancing regioselectivity in asymmetric systems .

- Steric Effects : The 2-chloro substituent introduces steric hindrance, favoring endo transition states. Computational studies (e.g., B3LYP/6-31G*) can model transition state asynchronicity (e.g., bond formation differentials, Dl = 0.38) .

- Experimental Validation : Compare reaction kinetics with propene or maleic anhydride using UV-Vis or GC-MS to quantify rate differences .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Multi-Technique Validation : Cross-reference NMR (¹H/¹³C), IR, and mass spectrometry (e.g., NIST-standardized EI-MS fragmentation patterns) to confirm structural assignments .

- Statistical Analysis : Apply multivariate regression or PCA to identify outliers in datasets. For example, dimerization kinetics of buta-1,3-diene derivatives can be analyzed via Arrhenius plots .

- Crystallography : Resolve ambiguous NOE or coupling constants with X-ray crystallography, as demonstrated for CNBF-derivatized amines .

Q. How can conformational analysis elucidate steric/electronic effects of the chloro group in this compound?

- Methodological Answer :

- Variable-Temperature CD Spectroscopy : Measure ΔG between axial and equatorial conformers. For 5-t-butylcyclohexa-1,3-diene, ΔG = 1.7 kJ/mol favors equatorial conformers; extrapolate to 2-chloro analogs .

- Computational Modeling : Use DFT (e.g., B3LYP/6-31G**) to calculate torsional barriers and compare with experimental ΔH/ΔS values .

- Steric Maps : Generate 3D electrostatic potential surfaces to visualize chloro group interactions with adjacent substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.